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molecular formula C20H28N2O5S B1681236 Tamsulosin CAS No. 106133-20-4

Tamsulosin

Cat. No. B1681236
M. Wt: 408.5 g/mol
InChI Key: DRHKJLXJIQTDTD-OAHLLOKOSA-N
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Patent
US06914159B1

Procedure details

50 ml of tetrahydrofuran was added to 4.22 g (10 mmol, 1.0 eq.) of 2-(2-ethoxy-phenoxy)-N-[2-(4-methoxy-3-sulfamoyl-phenyl)-1-methyl-ethyl]-acetamide. 379 mg (10 mmol, 4.0 eq.) of lithium aluminum hydride was added thereto and the whole mixture was stirred at 60° C. for 24 hours. Upon the completion of the reaction, 0.4 ml of water, 0.4 ml of 10% NaOH aqueous solution and 1.2 ml of water were sequentially added to the reaction solution and then, filtered through celite. The filtrate was concentrated under reduced pressure to obtain 3.5 g of 5-{2-[2-(2-ethoxy-phenoxy)-ethylamino]-propyl}-2-methoxy-benzene sulfonamide. Thereto was added 10 ml of 2 M HCl solution in ethanol to obtain 3.56 g (yield: 80%) of 5-{2-[2-(2-ethoxy-phenoxy)-ethylamino]-propyl}-2-methoxy-benzene sulfonamide hydrochloride.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
2-(2-ethoxy-phenoxy)-N-[2-(4-methoxy-3-sulfamoyl-phenyl)-1-methyl-ethyl]-acetamide
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
379 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1CCCC1.[CH2:6]([O:8][C:9]1[CH:34]=[CH:33][CH:32]=[CH:31][C:10]=1[O:11][CH2:12][C:13]([NH:15][CH:16]([CH3:30])[CH2:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[C:20]([S:26](=[O:29])(=[O:28])[NH2:27])[CH:19]=1)=O)[CH3:7].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O>[CH2:6]([O:8][C:9]1[CH:34]=[CH:33][CH:32]=[CH:31][C:10]=1[O:11][CH2:12][CH2:13][NH:15][CH:16]([CH3:30])[CH2:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[C:20]([S:26]([NH2:27])(=[O:28])=[O:29])[CH:19]=1)[CH3:7] |f:2.3.4.5.6.7,8.9|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Name
2-(2-ethoxy-phenoxy)-N-[2-(4-methoxy-3-sulfamoyl-phenyl)-1-methyl-ethyl]-acetamide
Quantity
4.22 g
Type
reactant
Smiles
C(C)OC1=C(OCC(=O)NC(CC2=CC(=C(C=C2)OC)S(N)(=O)=O)C)C=CC=C1
Step Two
Name
Quantity
379 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.2 mL
Type
solvent
Smiles
O
Name
Quantity
0.4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the whole mixture was stirred at 60° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were sequentially added to the reaction solution
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC1=C(OCCNC(CC=2C=CC(=C(C2)S(=O)(=O)N)OC)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06914159B1

Procedure details

50 ml of tetrahydrofuran was added to 4.22 g (10 mmol, 1.0 eq.) of 2-(2-ethoxy-phenoxy)-N-[2-(4-methoxy-3-sulfamoyl-phenyl)-1-methyl-ethyl]-acetamide. 379 mg (10 mmol, 4.0 eq.) of lithium aluminum hydride was added thereto and the whole mixture was stirred at 60° C. for 24 hours. Upon the completion of the reaction, 0.4 ml of water, 0.4 ml of 10% NaOH aqueous solution and 1.2 ml of water were sequentially added to the reaction solution and then, filtered through celite. The filtrate was concentrated under reduced pressure to obtain 3.5 g of 5-{2-[2-(2-ethoxy-phenoxy)-ethylamino]-propyl}-2-methoxy-benzene sulfonamide. Thereto was added 10 ml of 2 M HCl solution in ethanol to obtain 3.56 g (yield: 80%) of 5-{2-[2-(2-ethoxy-phenoxy)-ethylamino]-propyl}-2-methoxy-benzene sulfonamide hydrochloride.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
2-(2-ethoxy-phenoxy)-N-[2-(4-methoxy-3-sulfamoyl-phenyl)-1-methyl-ethyl]-acetamide
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
379 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1CCCC1.[CH2:6]([O:8][C:9]1[CH:34]=[CH:33][CH:32]=[CH:31][C:10]=1[O:11][CH2:12][C:13]([NH:15][CH:16]([CH3:30])[CH2:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[C:20]([S:26](=[O:29])(=[O:28])[NH2:27])[CH:19]=1)=O)[CH3:7].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O>[CH2:6]([O:8][C:9]1[CH:34]=[CH:33][CH:32]=[CH:31][C:10]=1[O:11][CH2:12][CH2:13][NH:15][CH:16]([CH3:30])[CH2:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[C:20]([S:26]([NH2:27])(=[O:28])=[O:29])[CH:19]=1)[CH3:7] |f:2.3.4.5.6.7,8.9|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Name
2-(2-ethoxy-phenoxy)-N-[2-(4-methoxy-3-sulfamoyl-phenyl)-1-methyl-ethyl]-acetamide
Quantity
4.22 g
Type
reactant
Smiles
C(C)OC1=C(OCC(=O)NC(CC2=CC(=C(C=C2)OC)S(N)(=O)=O)C)C=CC=C1
Step Two
Name
Quantity
379 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.2 mL
Type
solvent
Smiles
O
Name
Quantity
0.4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the whole mixture was stirred at 60° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were sequentially added to the reaction solution
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC1=C(OCCNC(CC=2C=CC(=C(C2)S(=O)(=O)N)OC)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06914159B1

Procedure details

50 ml of tetrahydrofuran was added to 4.22 g (10 mmol, 1.0 eq.) of 2-(2-ethoxy-phenoxy)-N-[2-(4-methoxy-3-sulfamoyl-phenyl)-1-methyl-ethyl]-acetamide. 379 mg (10 mmol, 4.0 eq.) of lithium aluminum hydride was added thereto and the whole mixture was stirred at 60° C. for 24 hours. Upon the completion of the reaction, 0.4 ml of water, 0.4 ml of 10% NaOH aqueous solution and 1.2 ml of water were sequentially added to the reaction solution and then, filtered through celite. The filtrate was concentrated under reduced pressure to obtain 3.5 g of 5-{2-[2-(2-ethoxy-phenoxy)-ethylamino]-propyl}-2-methoxy-benzene sulfonamide. Thereto was added 10 ml of 2 M HCl solution in ethanol to obtain 3.56 g (yield: 80%) of 5-{2-[2-(2-ethoxy-phenoxy)-ethylamino]-propyl}-2-methoxy-benzene sulfonamide hydrochloride.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
2-(2-ethoxy-phenoxy)-N-[2-(4-methoxy-3-sulfamoyl-phenyl)-1-methyl-ethyl]-acetamide
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
379 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1CCCC1.[CH2:6]([O:8][C:9]1[CH:34]=[CH:33][CH:32]=[CH:31][C:10]=1[O:11][CH2:12][C:13]([NH:15][CH:16]([CH3:30])[CH2:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[C:20]([S:26](=[O:29])(=[O:28])[NH2:27])[CH:19]=1)=O)[CH3:7].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O>[CH2:6]([O:8][C:9]1[CH:34]=[CH:33][CH:32]=[CH:31][C:10]=1[O:11][CH2:12][CH2:13][NH:15][CH:16]([CH3:30])[CH2:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[C:20]([S:26]([NH2:27])(=[O:28])=[O:29])[CH:19]=1)[CH3:7] |f:2.3.4.5.6.7,8.9|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Name
2-(2-ethoxy-phenoxy)-N-[2-(4-methoxy-3-sulfamoyl-phenyl)-1-methyl-ethyl]-acetamide
Quantity
4.22 g
Type
reactant
Smiles
C(C)OC1=C(OCC(=O)NC(CC2=CC(=C(C=C2)OC)S(N)(=O)=O)C)C=CC=C1
Step Two
Name
Quantity
379 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.2 mL
Type
solvent
Smiles
O
Name
Quantity
0.4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the whole mixture was stirred at 60° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were sequentially added to the reaction solution
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC1=C(OCCNC(CC=2C=CC(=C(C2)S(=O)(=O)N)OC)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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